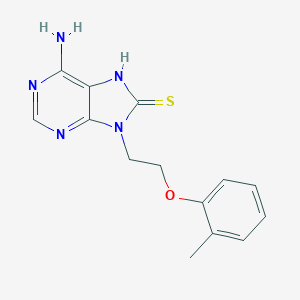
Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is a compound that has been synthesized in various studies . It is an intermediate compound in the synthesis . This compound is available from suppliers such as TimTec, LLC .
Synthesis Analysis
The synthesis of this compound has been described in several studies. One method involves a one-pot, eco-friendly, three-component synthesis by combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . This reaction is simple to set up, has excellent yields, and employs water as a solvent, making the synthesis an environmentally friendly procedure .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The compound has been synthesized by combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up, have excellent yields, and employ water as a solvent .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity : Nguyen et al. (2019) synthesized a derivative of Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate and evaluated its cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The study found mild-to-moderate cytotoxic activity in these cell lines (Nguyen et al., 2019).
Spectroscopic Analysis and Molecular Docking Study : El-Azab et al. (2016) conducted a spectroscopic analysis (FT-IR, FT-Raman, and NMR) of Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. The study also included molecular docking, suggesting potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
Anti-Cancer Agent Potential : Riadi et al. (2021) described the synthesis of a new derivative of Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibiting potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial Agents Synthesis : Desai et al. (2007) synthesized new quinazoline derivatives with potential antimicrobial activities. The study included the reaction of Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various agents, leading to compounds with notable antibacterial and antifungal activities (Desai et al., 2007).
Crystal Structure and Hirshfeld Surface Analysis : Baba et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a related compound, providing insights into its molecular structure and potential interactions (Baba et al., 2019).
Zukünftige Richtungen
The future directions for research on Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate could include further exploration of its biological effects, given that quinazolinone derivatives have been found to possess a variety of biological effects . Additionally, further optimization of the synthesis process could be explored, as well as the investigation of other potential applications of this compound.
Eigenschaften
IUPAC Name |
ethyl 2-(4-oxo-3H-quinazolin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-13-9-6-4-3-5-8(9)12(16)14-10/h3-6H,2,7H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSKCGVYASDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B493862.png)
![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)



![5-ethyl-6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B493873.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493875.png)
![N,N-diethyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B493877.png)
![[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid](/img/structure/B493878.png)
![3-(benzylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493879.png)
![9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B493881.png)